1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol
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Overview
Description
1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol is a chemical compound with a complex structure that includes a piperazine ring substituted with fluorophenyl groups and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol typically involves multiple steps. One common route starts with the preparation of 1-(4-fluorophenyl)piperazine, which is then reacted with 4-fluorophenylthiol in the presence of a base to form the desired product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorophenyl groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-fluorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors, due to the presence of the piperazine ring. This interaction can modulate the activity of these receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features.
1-(4-Chlorophenyl)piperazine: Another analog with a chlorine atom instead of fluorine.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol is unique due to the combination of fluorophenyl and sulfanyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2OS/c20-15-1-5-17(6-2-15)23-11-9-22(10-12-23)13-18(24)14-25-19-7-3-16(21)4-8-19/h1-8,18,24H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMCGSOUPKNTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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